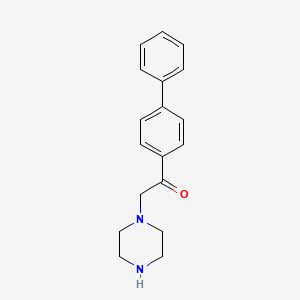
3-Bromo-4-methoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxy-2-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Halogenation and Methoxylation: The synthesis of this compound typically involves the halogenation of 2-methylpyridine followed by methoxylation. The halogenation step can be achieved using bromine in the presence of a suitable catalyst, while methoxylation involves the reaction with methanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyridine ring, followed by selective functionalization at the desired positions. This process requires careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-hydroxy-4-methoxy-2-methylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-hydroxy-4-methoxy-2-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-methoxy-2-methylpyridine is widely used in scientific research due to its versatility in chemical reactions. It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications extend to various fields such as:
Chemistry: Used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-Bromo-4-methoxy-2-methylpyridine is similar to other brominated pyridines, such as 4-bromo-2-methoxy-3-methylpyridine and 3-bromo-2-methoxy-4-methylpyridine. These compounds differ in the position of the bromine and methoxy groups on the pyridine ring, which affects their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and utility in various reactions.
類似化合物との比較
4-bromo-2-methoxy-3-methylpyridine
3-bromo-2-methoxy-4-methylpyridine
2-bromo-3-methoxy-4-methylpyridine
This comprehensive overview highlights the significance of 3-Bromo-4-methoxy-2-methylpyridine in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.
Is there anything specific you would like to know more about?
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
3-bromo-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3 |
InChIキー |
ZJTLPLSBZUIULV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
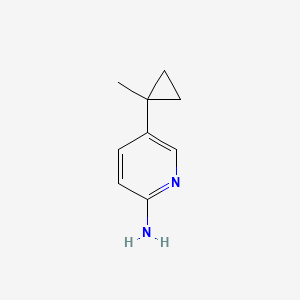
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)

![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
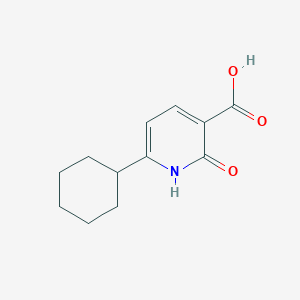
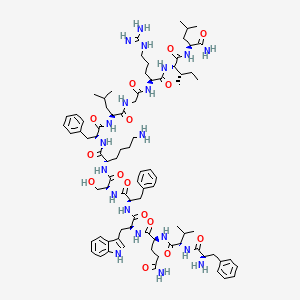
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
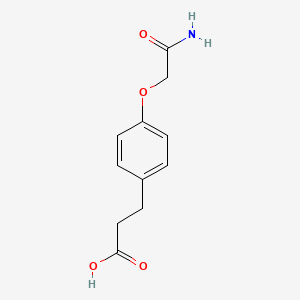
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
